molecular formula C9H6F3N3O B11878056 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11878056
M. Wt: 229.16 g/mol
InChI Key: BKQNHOMXGIEEBV-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 1956385-74-2) is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine core, a privileged structure in pharmacology known for its wide range of biological activities . The integration of a trifluoromethyl group at the 7-position is a strategic modification, as this moiety is recognized for its ability to improve metabolic stability, enhance membrane permeability, and influence the bioavailability of drug candidates . This building block is primarily utilized in oncology research, particularly in the development of novel anti-tumor agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising inhibition against various human cancer cell lines, making them a focus for developing new therapeutic compounds . Furthermore, derivatives of this chemical class have shown potent antimycobacterial activity, positioning them as key intermediates in the search for new treatments for tuberculosis . The carboxamide functional group present in the structure offers a versatile handle for further chemical derivatization, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-15-4-6(8(13)16)14-7(15)3-5/h1-4H,(H2,13,16)

InChI Key

BKQNHOMXGIEEBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation between 2-aminopyridine and α-bromo- or α-chloro ketones. For 7-trifluoromethyl substitution, 2-amino-4-trifluoromethylpyridine reacts with bromoacetophenone in refluxing dimethylformamide (DMF) with potassium carbonate as a base, achieving 78% yield after 12 hours. Alternative solvents like tetrahydrofuran (THF) reduce side reactions but prolong reaction times to 18 hours (Table 1).

Table 1: Solvent Effects on Cyclocondensation

SolventTemperature (°C)Time (h)Yield (%)
DMF1201278
THF661865
Acetonitrile821571

Trifluoromethyl Group Introduction

Direct trifluoromethylation is achieved via Ullmann-type coupling using CuI and 1,10-phenanthroline. 7-Bromoimidazo[1,2-a]pyridine reacts with methyl trifluoroborate in DMF at 100°C, yielding 85% of the trifluoromethylated product. Microwave-assisted methods reduce reaction times from 24 hours to 4 hours while maintaining yields above 80%.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Intermediate Functionalization

Palladium-catalyzed couplings install aryl or heteroaryl groups at position 3 or 5. For example, 7-trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid couples with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), yielding 89% of the biaryl product. Catalyst loading below 5 mol% is critical to minimize costs.

Buchwald-Hartwig Amination

Primary and secondary amines are introduced via Buchwald-Hartwig amination. Using Pd₂(dba)₃ and Xantphos, 7-trifluoromethyl-2-chloroimidazo[1,2-a]pyridine reacts with morpholine in dioxane at 100°C, achieving 92% yield. Elevated temperatures (>110°C) degrade the trifluoromethyl group, necessitating precise thermal control.

Carboxamide Formation via Acylation

Activation of Carboxylic Acid Intermediates

The 2-carboxamide group is installed by activating the carboxylic acid precursor with thionyl chloride or oxalyl chloride. Subsequent reaction with ammonia or amines in dichloromethane (DCM) provides the carboxamide. For example, 7-trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid treated with oxalyl chloride forms the acyl chloride, which reacts with aqueous NH₃ to yield 83% product.

Coupling Reagent-Mediated Approaches

Alternative methods employ HATU or EDCl/HOBt for amide bond formation. A mixture of 2-carboxylic acid, HATU (1.2 equiv), and DIPEA (3 equiv) in DCM reacts with ammonium chloride at 25°C, achieving 88% yield within 2 hours. EDCl/HOBt in THF requires longer reaction times (6 hours) but reduces epimerization risks.

Table 2: Comparison of Amidation Methods

Reagent SystemSolventTime (h)Yield (%)
HATU/DIPEADCM288
EDCl/HOBtTHF682
SOCl₂ followed by NH₃DCM483

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexanes (1:3 to 1:1 gradients). Recrystallization from ethanol/water mixtures enhances purity to >99% as verified by HPLC. Characterization by ¹⁹F NMR confirms trifluoromethyl integrity, while HRMS validates molecular formulae.

Industrial-Scale Manufacturing Considerations

Batch processes utilize continuous flow reactors for cyclocondensation steps, reducing solvent volumes by 40% compared to traditional flask-based methods. Cost analysis favors DMF over THF due to higher yields despite DMF’s higher toxicity. Regulatory-compliant waste management protocols are critical for large-scale trifluoromethylation.

Recent Advances and Alternative Methodologies

Emergent strategies include photoredox catalysis for trifluoromethylation under mild conditions and enzymatic amidation for stereocontrol. However, these methods remain experimental, with yields currently below 60% .

Chemical Reactions Analysis

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, electrophilic trifluoromethylating reagents, and visible light sources. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's structure enhances its interaction with biological targets, contributing to its potential as an antimicrobial agent .

Anticancer Properties

The compound has also shown promise as an anticancer agent. Its ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for further development in cancer therapy. Studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds can inhibit cancer cell proliferation effectively .

Structure-Activity Relationship (SAR)

The trifluoromethyl group in 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide significantly enhances its lipophilicity and biological activity compared to other similar compounds. This structural feature may improve the compound's bioavailability and cellular penetration, making it a valuable candidate for drug design .

Case Study 1: Antimycobacterial Activity

In a study evaluating various imidazo[1,2-a]pyridine derivatives, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide was identified as a potent lead molecule against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were reported in the range of 0.03 to 5 µM against different strains of the bacteria .

Case Study 2: Anticancer Efficacy

Another study reported the anticancer efficacy of several imidazo[1,2-a]pyridine derivatives, including 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide. The compound demonstrated significant cytotoxicity against a panel of human tumor cell lines with IC50 values indicating strong potential for further development as an anticancer therapeutic agent .

Comparative Analysis of Biological Activities

Compound Activity Type MIC/IC50 Values Target Pathogen/Cancer Type
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamideAntimicrobial0.03 - 5 µMMycobacterium tuberculosis
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamideAnticancerVaries (reported IC50 values)Various human tumors

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substitutions at positions 2, 3, 6, and 7 significantly altering pharmacological and physicochemical properties. Below is a detailed comparison of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Biological Activity Reference
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide -CF₃ (C7), -CONH₂ (C2) High metabolic stability; potential anti-TB activity (InhA binding) ; Nurr1 agonism (EC₅₀ ~1 nM)
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide -Ph (C2), pyridyl (C6) Nurr1 agonist (EC₅₀ ~1 nM) ; reduced lipophilicity vs. -CF₃ analogs
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (C5), -COOH (C2) Lower bioavailability (carboxylic acid vs. carboxamide); positional isomer effects on target binding
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid -CH₃ (C7), -COOH (C2) Reduced electron-withdrawing effect vs. -CF₃; weaker InhA inhibition
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde -NO₂ (C6), -OCH₃-Ph (C2), -CHO (C3) Antikinetoplastid activity; aldehyde group may limit stability
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine -Br (C6 and C2-Ph) Enhanced halogen bonding but higher molecular weight; potential toxicity concerns

Key Insights

Positional Effects of Substituents :

  • The trifluoromethyl group at C7 (vs. C5 or C6) enhances metabolic stability and electron-withdrawing effects, improving target binding (e.g., InhA in tuberculosis) compared to methyl or bromo analogs .
  • Carboxamide vs. Carboxylic Acid : The carboxamide group (C2) in the target compound improves solubility and bioavailability compared to carboxylic acid derivatives like 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .

Pharmacological Activity: Anti-Tubercular Activity: The target compound demonstrates stronger binding to InhA (enoyl-ACP reductase) than 7-methyl or 6-bromo analogs, likely due to the -CF₃ group’s electronic effects . Nurr1 Agonism: Both the target compound and N-phenyl-6-(pyrid-2-yl) analogs show potent Nurr1 activation (EC₅₀ ~1 nM), but the -CF₃ group may enhance blood-brain barrier penetration .

Physicochemical Properties :

  • Lipophilicity : The -CF₃ group increases logP compared to -CH₃ or -Br substituents, favoring membrane permeability .
  • Stability : Aldehyde-containing derivatives (e.g., 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde) exhibit lower stability due to reactive functional groups .

Biological Activity

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound can be represented by the following structure:

C9H6F3N3O\text{C}_9\text{H}_6\text{F}_3\text{N}_3\text{O}

The biological activity of 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide primarily involves interaction with various biological targets, including calcium channels and purinergic receptors. The compound has been studied for its ability to modulate N-type and T-type calcium channels, which are implicated in pain and neurological disorders .

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (MTB). It demonstrated a minimum inhibitory concentration (MIC) of 4.53 μM against MTB PS, indicating significant anti-mycobacterial properties . This positions it as a potential candidate for further development in tuberculosis treatment.

Antitumor Activity

The imidazo[1,2-a]pyridine derivatives have shown promise in cancer research. Compounds within this class have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

Pain Modulation

The compound has been implicated in the modulation of pain through its action on calcium channels. Specifically, it has been shown to affect conditions characterized by unwanted calcium channel activity, such as pain syndromes and neurological disorders like epilepsy .

Study on Antimycobacterial Activity

A study conducted by Ganesh Samala et al. evaluated various imidazo[1,2-a]pyridine derivatives for their anti-tubercular activity. Among the tested compounds, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide was identified as one of the most potent inhibitors with an MIC value significantly lower than many existing treatments .

Study on Antitumor Activity

In another investigation focusing on anticancer properties, derivatives similar to 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide were assessed for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could enhance caspase-3 activity and cause cell cycle arrest at the G2/M phase, underscoring their potential as therapeutic agents in oncology .

Data Tables

Biological Activity Target IC50/MIC Reference
AntimycobacterialMycobacterium tuberculosis4.53 μM
Antitumor (Breast Cancer)MDA-MB-2312.43–14.65 μM
Antitumor (Liver Cancer)HepG24.98–14.65 μM
Pain ModulationCalcium ChannelsNot specified

Q & A

Q. What are the established synthesis protocols for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 2-aminopyridine derivatives with α-haloketones or α-bromoketones to form the imidazo[1,2-a]pyridine scaffold .

Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under catalytic conditions (e.g., Cu(I) or Ru(II)) .

Carboxamide Derivatization : Hydrolysis of the ester intermediate (e.g., ethyl carboxylate) to the carboxylic acid, followed by coupling with amines via EDCI/HOBt activation .

  • Key Conditions :
  • Solvents: DMF or DMSO for solubility .
  • Temperature: 80–100°C for cyclization steps .
  • Catalysts: Palladium or copper for cross-coupling reactions .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .

Q. Which analytical techniques are critical for characterizing 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., trifluoromethyl at C7, carboxamide at C2) .
  • HRMS : Validates molecular formula (e.g., C9_9H6_6F3_3N3_3O) .
  • IR Spectroscopy : Identifies carboxamide C=O stretch (~1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (critical for solid-state stability studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Use standardized protocols (e.g., IC50_{50} determination via dose-response curves in triplicate) .
  • Impurity Effects : Validate purity (>95% by HPLC) before biological testing .
  • Structural Analogues : Compare with derivatives (e.g., ethyl carboxylate vs. carboxamide) to isolate functional group contributions .
  • Example : A 2025 study found that residual DMSO in samples artificially inflated cytotoxicity readings by 20–30%; rigorous solvent removal is advised .

Q. What strategies enhance the metabolic stability of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide without compromising bioactivity?

  • Methodological Answer :
  • Trifluoromethyl Optimization : Replace with bulkier groups (e.g., pentafluorosulfanyl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxamide as a tert-butyl ester to improve membrane permeability, with in vivo hydrolysis to the active form .
  • SAR Studies : Computational docking (e.g., AutoDock Vina) identifies substituents that minimize off-target interactions while maintaining target affinity .
  • Data Table :
DerivativeMetabolic Half-life (Human Liver Microsomes)Target Affinity (Kd_d, nM)
Parent1.2 h12.5
tert-Butyl3.8 h14.7
SF5_54.5 h10.2
Source: Adapted from

Q. How do reaction solvent and catalyst choice impact the scalability of the synthesis?

  • Methodological Answer :
  • Solvent Effects :
  • DMF : High polarity aids solubility but complicates recycling; switch to MeCN or THF for large-scale .
  • Water : Enables green chemistry approaches (e.g., cycloisomerization in aqueous NaOH at 25°C, 85% yield) .
  • Catalyst Optimization :
  • Palladium : Efficient for cross-coupling but costly; iron or nickel catalysts reduce costs by 40% .
  • Case Study : A 2023 pilot-scale synthesis achieved 78% yield using FeCl3_3/EtOH vs. 82% with Pd(OAc)2_2/DMF, demonstrating cost-efficacy trade-offs .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show negligible activity?

  • Methodological Answer : Discrepancies stem from:
  • Kinase Panel Selection : Broad panels (e.g., 400+ kinases) vs. focused panels (e.g., JAK/STAT family) .
  • Binding Mode : The trifluoromethyl group induces steric clashes in kinases with smaller active sites (e.g., EGFR vs. CDK2) .
  • Validation : Confirm hits via SPR (surface plasmon resonance) to rule out assay artifacts .

Structural and Functional Comparisons

Q. How does 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide compare to its carboxylate and ester analogs?

  • Methodological Answer :
  • Bioavailability : Carboxamide improves logP by 0.5 units vs. carboxylate, enhancing membrane permeability .
  • Stability : Ethyl ester derivatives degrade 3× faster in plasma (t1/2_{1/2} = 0.8 h) vs. carboxamide (t1/2_{1/2} = 2.4 h) .
  • Activity : Carboxamide shows 10-fold higher IC50_{50} against PI3Kα due to hydrogen bonding with Lys802 .

Experimental Design Recommendations

Q. What in vitro and in vivo models are most relevant for evaluating this compound’s anticancer potential?

  • Methodological Answer :
  • In Vitro :
  • Cell Lines: NCI-60 panel for broad screening; follow-up with patient-derived xenograft (PDX) cells .
  • Mechanism: Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • In Vivo :
  • Xenograft Models: Murine models with HT-29 (colon) or A549 (lung) tumors .
  • Dosing: 50 mg/kg oral, twice weekly; monitor liver enzymes due to CYP3A4 inhibition .

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